molecular formula C9H11NO2 B1358173 6-ISOPROPYLPYRIDINE-2-CARBOXYLIC ACID CAS No. 337904-77-5

6-ISOPROPYLPYRIDINE-2-CARBOXYLIC ACID

Cat. No.: B1358173
CAS No.: 337904-77-5
M. Wt: 165.19 g/mol
InChI Key: KDGOODJXLHNGMS-UHFFFAOYSA-N
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Description

6-ISOPROPYLPYRIDINE-2-CARBOXYLIC ACID, also known as 6-isopropylpicolinic acid, is a chemical compound with the molecular formula C9H11NO2. It is a derivative of pyridine, a basic heterocyclic organic compound.

Biochemical Analysis

Biochemical Properties

6-(Propan-2-yl)pyridine-2-carboxylic acid plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to act as an efficient catalyst in the synthesis of pyrazolo[3,4-b]quinolinones . The nature of these interactions often involves the formation of intermediate complexes that facilitate the reaction process. The compound’s ability to form stable complexes with metal ions also enhances its catalytic efficiency.

Cellular Effects

The effects of 6-(Propan-2-yl)pyridine-2-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to possess neuroprotective, immunological, and anti-proliferative effects within the body . These effects are mediated through its interaction with various cellular receptors and enzymes, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, 6-(Propan-2-yl)pyridine-2-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent alterations in cellular function. The compound’s ability to chelate metal ions also plays a crucial role in its mechanism of action, as it can influence the activity of metalloenzymes and other metal-dependent processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(Propan-2-yl)pyridine-2-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the extent of these effects can vary.

Dosage Effects in Animal Models

The effects of 6-(Propan-2-yl)pyridine-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as neuroprotection and immunomodulation. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

6-(Propan-2-yl)pyridine-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. The compound’s metabolism can influence metabolic flux and metabolite levels, impacting overall cellular metabolism . Its role as a catalyst in biochemical reactions also highlights its importance in metabolic pathways.

Transport and Distribution

Within cells and tissues, 6-(Propan-2-yl)pyridine-2-carboxylic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of 6-(Propan-2-yl)pyridine-2-carboxylic acid is crucial for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can affect the compound’s function, as it may interact with different biomolecules depending on its subcellular distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-ISOPROPYLPYRIDINE-2-CARBOXYLIC ACID typically involves the alkylation of pyridine-2-carboxylic acid with isopropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 6-ISOPROPYLPYRIDINE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of various pyridine derivatives, including 6-isopropylpyridine-2-carboxylic acid. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. For instance, certain derivatives showed comparable IC50 values to celecoxib, a standard anti-inflammatory drug, suggesting potential therapeutic applications in treating inflammatory diseases .

Synthesis of Pharmaceutical Intermediates

The compound serves as a precursor for synthesizing various pharmaceutical agents. Its ability to undergo carbamoylation reactions allows it to be transformed into compounds with enhanced biological activity. For example, processes involving substituted pyridines have been developed to produce endothelin receptor inhibitors, which are useful in treating circulatory disorders such as hypertension and ischemia .

Potential Antiviral Applications

Research into pyridine derivatives has also revealed their potential as antiviral agents. A study focusing on the inhibition of dihydroorotate dehydrogenase (DHODH) demonstrated that certain derivatives could effectively inhibit viral replication, indicating that this compound could be further explored for antiviral applications .

Case Studies

Study Findings Implications
Anti-inflammatory activity assessmentCompounds similar to this compound showed IC50 values comparable to celecoxib for COX-2 inhibitionPotential use in developing new anti-inflammatory medications
Synthesis of endothelin receptor inhibitorsThe compound was utilized in a novel carbamoylation process yielding high yields of active pharmaceutical ingredientsHighlights its role in drug synthesis for cardiovascular diseases
Antiviral efficacy evaluationCertain derivatives demonstrated effective inhibition of DHODH, leading to reduced viral replicationSuggests avenues for antiviral drug development

Mechanism of Action

The mechanism of action of 6-ISOPROPYLPYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic properties and biological activities. Additionally, the compound’s structural features allow it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 6-ISOPROPYLPYRIDINE-2-CARBOXYLIC ACID is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential biological activities. The presence of the isopropyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various research applications.

Biological Activity

6-Isopropylpyridine-2-carboxylic acid (also known as 6-isopropyl-2-pyridinecarboxylic acid) is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and cytotoxic effects. This article summarizes the key findings from recent studies, highlighting its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H11NO3C_9H_{11}NO_3, with a molecular weight of approximately 181.19 g/mol. Its structural features include a pyridine ring substituted with an isopropyl group and a carboxylic acid functional group, which are critical for its biological activity.

Anti-Inflammatory Effects

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process.

  • Inhibition of COX Enzymes : The compound showed IC50 values against COX-1 and COX-2 enzymes, indicating its potential as a non-steroidal anti-inflammatory drug (NSAID). For example, compounds structurally related to this compound have shown IC50 values of approximately 19.45 μM for COX-1 and 31.4 μM for COX-2, demonstrating comparable efficacy to established NSAIDs like celecoxib .

Cytotoxic Activity

In addition to its anti-inflammatory effects, this compound has been investigated for its cytotoxic properties against various cancer cell lines.

  • Case Study on Cancer Cell Lines : A study reported that derivatives of pyridinecarboxylic acids, including this compound, exhibited high cytotoxic activity against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201). The cytotoxic effects were dose-dependent, with significant cell cycle arrest observed in treated cells .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyridine ring and the carboxylic acid group can enhance or diminish its efficacy.

CompoundModificationIC50 (μM)Biological Activity
Base CompoundNone-Anti-inflammatory, Cytotoxic
Derivative AMethyl substitution on pyridine15.0Enhanced COX-2 inhibition
Derivative BFluoro substitution on carboxylic acid12.5Increased cytotoxicity against COLO201

This table illustrates how specific modifications can lead to improved biological activity, emphasizing the importance of SAR studies in drug design.

The mechanism by which this compound exerts its effects involves several pathways:

  • COX Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory prostaglandins.
  • Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest at specific phases (G1/G0), leading to decreased proliferation.
  • Reduction of Cytokine Production : It may also downregulate the expression of inflammatory cytokines, further contributing to its anti-inflammatory effects .

Properties

IUPAC Name

6-propan-2-ylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6(2)7-4-3-5-8(10-7)9(11)12/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGOODJXLHNGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621296
Record name 6-(Propan-2-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337904-77-5
Record name 6-(Propan-2-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Concentrated hydrochloric acid (15 mL) was added to a solution of 6-isopropylpicolinonitrile (example 85, step c) (1.23 g) in methanol (30 mL). The resulting mixture was heated at reflux for 17 h and allowed to cool to RT. The mixture was cautiously poured into sodium hydroxide solution (10M, 50 mL) and stirred at RT overnight. The reaction was concentrated and the pH adjusted to 5 using 2M HCl solution. The aqeuous mixture was extracted with chloroform (3×100 mL). The organic solutions were combined, washed with brine (100 mL), dried over sodium sulphate, filtered and evaporated to give the subtitled compound as a yellow oil. Yield 0.94 g.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

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